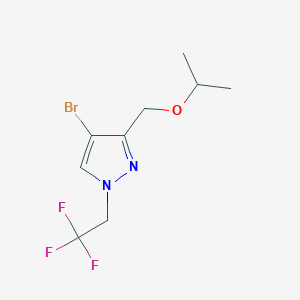

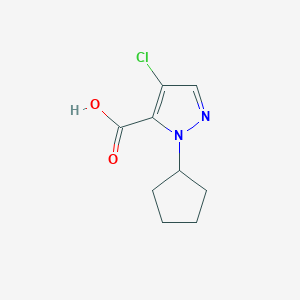

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 1006493-95-3 . It has a molecular weight of 214.65 .

Synthesis Analysis

The synthesis of pyrazoles often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The IUPAC Name of this compound is 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid . The InChI Code is 1S/C9H11ClN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) .Chemical Reactions Analysis

Pyrazoles can be synthesized through various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

- Anti-inflammatory Agents : Researchers have explored the anti-inflammatory potential of 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid derivatives. These compounds may inhibit specific pathways involved in inflammation, making them promising candidates for drug development .

- Anticancer Agents : Some pyrazole derivatives exhibit cytotoxic effects against cancer cells. Scientists investigate whether this compound or its analogs can be used in cancer therapy .

- Insecticides and Fungicides : Pyrazole-based compounds have been studied for their pesticidal properties. Researchers have synthesized derivatives of 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid to assess their effectiveness against pests and plant pathogens .

- Ligands for Metal Complexes : Pyrazole derivatives serve as ligands in coordination chemistry. Their ability to form stable complexes with transition metals makes them valuable for designing new materials and catalysts .

- Fluorescent Probes : Some pyrazole derivatives exhibit interesting photophysical behavior, including fluorescence. Researchers explore their use as fluorescent probes for biological imaging and sensing applications .

- One-Pot Synthesis : A rapid one-pot method has been developed to synthesize pyrazoles from (hetero)arenes and carboxylic acids, including 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid .

- Diverse Functionalization : The compound’s structure allows for post-functionalization reactions, leading to diverse and valuable synthetical applications .

- Antibacterial Properties : Researchers investigate whether pyrazole derivatives, including this compound, exhibit antibacterial activity against specific pathogens .

- Enzyme Inhibition : Some pyrazoles act as enzyme inhibitors. Their potential in modulating specific biological processes is an active area of study .

Medicinal Chemistry and Drug Development

Agrochemicals and Pest Control

Material Science and Coordination Chemistry

Photophysical Properties

Organic Synthesis and Synthetic Intermediates

Biological Activities and Pharmacology

Safety and Hazards

作用機序

Target of Action

It’s worth noting that many pyrazole derivatives have been found to exhibit significant biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .

Mode of Action

Pyrazole derivatives often exert their effects through various mechanisms, such as inhibiting enzymes, interacting with receptors, or disrupting cell membrane integrity . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it’s likely that multiple pathways could be involved .

Result of Action

The biological activities of similar pyrazole derivatives suggest that it could potentially have anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .

Action Environment

Factors such as pH, temperature, and the presence of other substances can significantly affect the activity and stability of a compound .

特性

IUPAC Name |

4-chloro-2-cyclopentylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGGENWLINYCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)

![Methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2391185.png)

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)